1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine
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Overview
Description
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine, commonly known as PE-C18:1, is a phospholipid that has gained attention in recent years due to its potential applications in scientific research. This lipid is a member of the phosphatidylethanolamine (PE) family, which is a major component of biological membranes. PE-C18:1 is synthesized through a complex process that involves several steps, and it has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 is believed to exert its effects through interactions with membrane proteins and other lipids. It has been shown to modulate the activity of enzymes involved in lipid metabolism and to affect the organization and fluidity of biological membranes.
Biochemical And Physiological Effects
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. It has also been found to affect the organization and fluidity of biological membranes, which can have implications for cell signaling and other cellular processes.
Advantages And Limitations For Lab Experiments
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has several advantages for use in lab experiments, including its stability and solubility in a wide range of solvents. However, it also has some limitations, including its high cost and the complex synthesis process required to produce it.
Future Directions
There are several potential future directions for research involving 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1. One area of interest is the role of this lipid in cell signaling and apoptosis. Another potential direction is the use of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 as a component of liposomes for drug delivery. Additionally, further research is needed to fully understand the biochemical and physiological effects of this lipid and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 involves several steps, including the condensation of palmitoyl-CoA and ethanolamine to form N-palmitoyl-ethanolamine, which is then acylated with oleoyl-CoA to form 1-O-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine. This intermediate is then treated with octadecylamine to form the final product, 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1.
Scientific Research Applications
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has been used in various scientific research applications, including as a component of liposomes for drug delivery, as a model for studying membrane properties, and as a substrate for studying enzymes that modify phospholipids. It has also been found to play a role in cell signaling and apoptosis.
properties
CAS RN |
104672-13-1 |
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Product Name |
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine |
Molecular Formula |
C55H108NO8P |
Molecular Weight |
942.4 g/mol |
IUPAC Name |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
InChI Key |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
synonyms |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origin of Product |
United States |
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